N-[(4-methylsulfanylphenyl)methyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methylsulfanylphenyl)methyl]ethanamine is a chemical compound with the molecular formula C10H15NS It is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylsulfanylphenyl)methyl]ethanamine typically involves the reaction of 4-methylsulfanylbenzyl chloride with ethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-methylsulfanylphenyl)methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Substitution: The ethanamine moiety can participate in substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted ethanamines.
Wissenschaftliche Forschungsanwendungen
N-[(4-methylsulfanylphenyl)methyl]ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(4-methylsulfanylphenyl)methyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(4-methylsulfanylphenyl)methyl]methanamine
- N-[(4-methylsulfanylphenyl)methyl]propanamine
- N-[(4-methylsulfanylphenyl)methyl]butanamine
Uniqueness
N-[(4-methylsulfanylphenyl)methyl]ethanamine is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.
Biologische Aktivität
N-[(4-methylsulfanylphenyl)methyl]ethanamine, also known as 4-methylthio-N-(1-phenylethyl)aniline, is a compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound has a molecular formula of C₁₃H₁₉NS and a molecular weight of approximately 215.31 g/mol. The compound features:
- A phenyl ring with a methylthio group at the para position.
- An ethanamine chain , which contributes to its unique chemical properties.
The presence of the methylthio group is significant as it can influence both the chemical reactivity and biological activity of the compound compared to other amines.
Antioxidant Properties
Compounds with similar structural features often exhibit antioxidant activity. The aromatic rings in this compound can stabilize free radicals, suggesting potential applications in protecting cells from oxidative stress .
Neurotransmitter Modulation
The amine functionality indicates that this compound may interact with neurotransmitter systems. Preliminary studies suggest that it could influence mood and cognitive functions through modulation of serotonin and dopamine receptors .
Antimicrobial Activity
Similar compounds have shown promise in inhibiting bacterial growth, indicating that this compound might possess antimicrobial properties. This potential could be explored further for therapeutic applications in treating infections .
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Binding to receptors or enzymes : The compound can modulate the activity of various receptors, potentially triggering downstream signaling pathways that affect physiological responses .
- Influencing neurotransmitter systems : By interacting with neurotransmitter receptors, it may alter synaptic transmission and influence behaviors related to mood and cognition .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Methylthio group on phenyl ring | Antioxidant, Neuroactive |
1-(4-Methylphenyl)ethanamine | Methyl group instead of methylthio | Potentially different biological activity due to lack of sulfur |
4-Methoxy-N-(1-phenylethyl)aniline | Methoxy group instead of methylthio | Different electronic properties affecting reactivity |
1-(3-Methylphenyl)ethanamine | Methyl group on a different position | Variation in sterics leading to distinct chemical behavior |
This table illustrates how the presence or absence of specific functional groups can significantly impact biological activity.
Eigenschaften
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-3-11-8-9-4-6-10(12-2)7-5-9/h4-7,11H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHSHUCUJKSJJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405938 |
Source
|
Record name | N-[(4-methylsulfanylphenyl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893586-36-2 |
Source
|
Record name | N-[(4-methylsulfanylphenyl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.